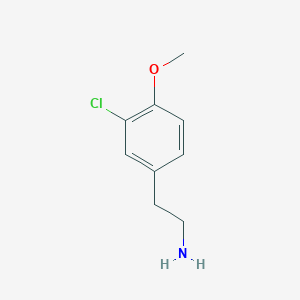

3-Chloro-4-methoxyphenethylamine

Description

Historical Context and Evolution of Phenethylamine (B48288) Chemistry

The journey into understanding phenethylamines began with the discovery of naturally occurring compounds. For instance, the medicinal use of plants from the Ephedra genus in China dates back 5,000 years, with its active components including alkaloids like ephedrine (B3423809) and pseudoephedrine. wikipedia.org Similarly, the stimulating effects of chewing khat leaves, a tradition in Yemen and Ethiopia, are attributed to cathinone (B1664624) and cathine. wikipedia.org

The late 19th and early 20th centuries marked a pivotal shift towards synthetic chemistry. Amphetamine was first synthesized in 1887, though its pharmacological properties were not recognized until the 1930s. wikipedia.org The 1920s saw the synthesis of methamphetamine and dextroamphetamine, born from the search for a synthetic alternative to ephedrine for treating asthma. wikipedia.org A significant figure in the expansion of phenethylamine chemistry is Alexander Shulgin, a biochemist and pharmacologist who, in the 1980s and 1990s, synthesized numerous novel psychoactive compounds, including the "2C" series of phenethylamines. unodc.orgnih.gov His work, detailed in the book "PiHKAL: A Chemical Love Story," involved simple variations on the mescaline molecule to produce potent substances. nih.gov Over two decades later, Professor David Nichols and his team at Purdue University further advanced the field, researching a new generation of phenethylamines and discovering that synthetic analogues of mescaline, such as 2C-B and DOB, could be more potent than many naturally occurring hallucinogens. unodc.org

Significance of Substituted Phenethylamines in Academic Research

Substituted phenethylamines are a broad class of organic compounds based on the phenethylamine structure, formed by replacing one or more hydrogen atoms in the core structure with other substituents. wikipedia.orgpsychonautwiki.org This structural versatility leads to a wide array of pharmacological activities, making them valuable tools in academic research. They are investigated for their potential as central nervous system stimulants, hallucinogens, entactogens, appetite suppressants, antidepressants, and more. wikipedia.orgpsychonautwiki.org

The 2-phenethylamine motif is prevalent in nature, from simple molecules to complex polycyclic structures, and is a key component of endogenous catecholamines like dopamine (B1211576), norepinephrine (B1679862), and epinephrine, which are crucial for functions like voluntary movement, stress, and mood. mdpi.com The diverse therapeutic potential of this chemical space makes it an attractive area for medicinal chemistry research. mdpi.comdntb.gov.ua Researchers are actively exploring new bioactive 2-phenethylamines and their interactions with various biological targets. mdpi.comnih.gov The study of these compounds is critical not only for biological and medicinal chemistry but also for forensic applications due to the continuous emergence of new psychoactive substances. acs.org

Scope and Research Objectives Pertaining to 3-Chloro-4-methoxyphenethylamine

This compound is a specific substituted phenethylamine that has found its place in various research applications. Its hydrochloride salt is available for research purposes, indicating its use as a laboratory chemical. sigmaaldrich.comsigmaaldrich.com The synthesis of this compound and its derivatives is of interest in medicinal chemistry, as demonstrated by its use as an intermediate in the preparation of more complex molecules. For instance, it is a precursor in the synthesis of Avanafil, a PDE5 inhibitor. google.com

Research involving this compound often focuses on its synthesis and its role as a building block for other pharmacologically active compounds. The synthesis of its precursor, 3-chloro-4-methoxy-phenylacetonitrile, has been detailed, highlighting the chemical pathways to obtain this specific substitution pattern. prepchem.com The analytical characterization of this compound hydrochloride is also documented, providing essential data for its identification and use in further research. sigmaaldrich.com

Chemical Profile of this compound

| Property | Value |

| CAS Number | 7569-60-0 sigmaaldrich.com |

| Molecular Formula | C₉H₁₂ClNO · HCl sigmaaldrich.com |

| Molecular Weight | 222.11 g/mol sigmaaldrich.com |

| Synonym | 2-(3-Chloro-4-methoxyphenyl)ethylamine hydrochloride sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(3-chloro-4-methoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c1-12-9-3-2-7(4-5-11)6-8(9)10/h2-3,6H,4-5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRYLJVQKSZWVQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373987 | |

| Record name | 2-(3-Chloro-4-methoxyphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7569-87-1 | |

| Record name | 2-(3-Chloro-4-methoxyphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloro 4 Methoxyphenethylamine and Analogues

Established Synthetic Pathways

Traditional routes to phenethylamines, including 3-Chloro-4-methoxyphenethylamine, often rely on robust and well-documented chemical transformations. These pathways typically begin with commercially available substituted benzene (B151609) derivatives and involve key steps such as carbon-carbon bond formation and reduction of nitrogen-containing functional groups.

A prominent and widely used method for preparing phenethylamines is a two-step sequence beginning with the Henry reaction (also known as the nitroaldol reaction). This reaction is a classic carbon-carbon bond-forming transformation that involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone.

For the synthesis of this compound, the process would commence with 3-chloro-4-methoxybenzaldehyde (B1194993) and nitromethane (B149229). The Henry reaction, catalyzed by a base, forms a β-nitro alcohol. This intermediate is often not isolated but is directly dehydrated to yield the corresponding β-nitrostyrene, in this case, 1-chloro-2-methoxy-4-(2-nitrovinyl)benzene.

The second crucial step is the reduction of the β-nitrostyrene intermediate. Both the nitro group and the alkene double bond must be reduced to form the primary amine of the phenethylamine (B48288). A variety of reducing agents can accomplish this transformation. While powerful hydrides like lithium aluminum hydride (LiAlH₄) are effective, they can be non-selective. Milder and more practical systems, such as sodium borohydride (B1222165) (NaBH₄) in combination with a transition metal salt like copper(II) chloride (CuCl₂), have been shown to be highly efficient. This NaBH₄/CuCl₂ system can reduce substituted β-nitrostyrenes to the corresponding phenethylamines in high yields (62-83%) under mild conditions and with short reaction times (10-30 minutes). nih.govacs.org

Table 1: Henry Reaction Pathway Overview

| Step | Reactants | Key Intermediate | Product |

|---|---|---|---|

| 1. Henry Reaction & Dehydration | 3-chloro-4-methoxybenzaldehyde, Nitromethane, Base | 1-(3-Chloro-4-methoxyphenyl)-2-nitroethanol | 1-Chloro-2-methoxy-4-(2-nitrovinyl)benzene |

| 2. Reduction | 1-Chloro-2-methoxy-4-(2-nitrovinyl)benzene, Reducing Agent (e.g., NaBH₄/CuCl₂) | - | this compound |

Reductive amination is another cornerstone of amine synthesis, providing a direct route from carbonyl compounds to amines. This process involves the condensation of a ketone or aldehyde with an amine source (like ammonia (B1221849) or a primary amine) to form an imine or enamine intermediate, which is then reduced in situ to the desired amine.

To synthesize this compound, one could start with the corresponding phenylacetone (B166967) derivative, (3-chloro-4-methoxyphenyl)acetone. Reaction with an ammonia source in the presence of a reducing agent would yield the target compound. A variety of reducing agents are suitable, including sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation. scbt.comorganic-chemistry.org NaBH₃CN is particularly useful as it is mild enough to selectively reduce the iminium ion in the presence of the unreacted ketone. organic-chemistry.org

Alternatively, starting from 3-chloro-4-methoxybenzaldehyde, a two-step reductive amination process could be envisioned, first by forming the imine with a suitable amine, followed by reduction. This method is highly versatile for creating a wide range of N-substituted phenethylamines. nih.gov

Table 2: Common Reagents in Reductive Amination

| Reducing Agent | Typical Solvent(s) | Key Features |

|---|---|---|

| Sodium Cyanoborohydride (NaCNBH₃) | Methanol (MeOH) | Tolerant to water; selectively reduces imines over ketones/aldehydes. scbt.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), Dichloromethane (DCM) | Sensitive to water; a mild and effective reagent. scbt.com |

| Sodium Borohydride (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | Added after imine formation is complete as it can reduce the starting carbonyl. scbt.com |

| Catalytic Hydrogenation (H₂/Catalyst) | Methanol (MeOH), Ethanol (EtOH) | Often uses catalysts like Raney Nickel or Platinum oxide; requires pressure equipment. |

Complex phenethylamines are often built through multi-step synthetic sequences starting from simpler, functionalized aromatic compounds. A plausible route to this compound could begin with 3,4-dichloronitrobenzene (B32671). nih.gov

A key step in such a synthesis is the nucleophilic aromatic substitution of the chlorine atom at position 4, which is activated by the electron-withdrawing nitro group. Reacting 3,4-dichloronitrobenzene with sodium methoxide (B1231860) would selectively replace the 4-chloro group to yield 3-chloro-4-methoxynitrobenzene. The nitro group can then be reduced to an aniline (B41778) derivative, 3-chloro-4-methoxyaniline, using reagents like iron powder in acetic acid. nih.gov From this aniline, the ethylamine (B1201723) side chain can be constructed through various established methods, such as diazotization followed by a Heck reaction with an appropriate vinyl derivative and subsequent reduction.

Another potential starting material is 3-chloro-4-methoxytoluene. nih.gov This compound could undergo free-radical bromination on the methyl group to form 3-chloro-4-methoxybenzyl bromide. Conversion to the corresponding benzyl (B1604629) cyanide followed by reduction of the nitrile group would furnish the final phenethylamine product.

Regioselective and Stereoselective Approaches in Phenethylamine Synthesis

Modern synthetic chemistry has focused on developing highly selective catalytic methods to control the precise placement of functional groups (regioselectivity) and their spatial orientation (stereoselectivity).

A significant advancement in arylethylamine synthesis is the development of catalytic systems for the direct hydroarylation of vinyl amine derivatives. One such method employs a dual organic catalyst system for the photoredox-mediated hydroarylation of N-vinylcarbamates with aryl halides. nih.gov This approach allows for the modular and highly regioselective synthesis of phenethylamines from readily available starting materials. nih.govacs.org

The process is initiated by a highly reducing organic photoredox catalyst that activates a wide range of aryl halides, including challenging aryl chlorides, to form an aryl radical. This radical then adds selectively to the N-vinylcarbamate. A hydrogen atom transfer (HAT) catalyst, typically a thiol, then delivers a hydrogen atom to complete the hydroarylation, furnishing the arylethylamine product with complete anti-Markovnikov regiocontrol. nih.gov This method avoids the need for pre-functionalized aromatic rings or stoichiometric organometallic reagents.

Table 3: Catalytic Hydroarylation System

| Component | Role | Example |

|---|---|---|

| Photoredox Catalyst | Forms aryl radical from aryl halide via Single Electron Transfer (SET). | Organic dyes |

| Hydrogen Atom Transfer (HAT) Catalyst | Donates a hydrogen atom to the radical intermediate. | Thiol-based catalysts |

| Aryl Source | Provides the aromatic ring. | Aryl halides (I, Br, Cl) |

| Ethylamine Source | Provides the two-carbon amine backbone. | N-Vinylcarbamates |

A powerful and modern strategy for constructing β-phenethylamines involves the nickel-catalyzed reductive cross-coupling of two electrophiles. Specifically, dual nickel/photoredox catalysis enables the coupling of (hetero)aryl halides with strained rings like aliphatic aziridines. acs.orgacs.org This method is advantageous as it avoids the pre-formation of sensitive organometallic reagents. rsc.org

In this reaction, a photocatalyst, upon irradiation, reduces a Ni(II) species to a more reactive Ni(0) or Ni(I) state. Concurrently, the aziridine, often protected with a group like tosyl (Ts), undergoes nucleophilic ring-opening by the halide (e.g., iodide) from the aryl halide starting material. acs.org This generates a β-iodoamine intermediate in situ. This intermediate then undergoes oxidative addition to the nickel center, followed by reductive elimination to form the C-C bond, yielding the desired β-phenethylamine product and regenerating the Ni(II) catalyst. acs.orgnih.gov This protocol has proven effective for a range of aryl iodides and even some aryl bromides, providing access to medicinally valuable phenethylamine structures. acs.orgacs.org

Synthesis of Precursors and Intermediates

The synthesis of this compound relies on the availability of key precursors and the ability to transform them into more complex intermediates.

The primary precursor for this compound is 3-Chloro-4-methoxy-β-nitrostyrene. This intermediate is typically synthesized via a Henry condensation (or nitroaldol reaction) between 3-chloro-4-methoxybenzaldehyde and nitromethane. The reaction is commonly catalyzed by a weak base, such as ammonium (B1175870) acetate, in a solvent like glacial acetic acid, and often requires heating to drive the condensation and subsequent dehydration to the nitrostyrene. ursinus.edunih.gov

The general reaction scheme is as follows: 3-chloro-4-methoxybenzaldehyde + nitromethane → 3-Chloro-4-methoxy-β-nitrostyrene + H₂O

Optimization of this reaction involves controlling the temperature and reaction time to maximize the yield of the desired (E)-isomer, which is generally the more stable and predominant product.

The transformation of this compound into N-Acylindol-6-one derivatives is a multi-step process that would likely involve the formation of a key heterocyclic intermediate followed by subsequent functional group manipulations. A plausible, though not explicitly documented, synthetic route could involve an initial N-acylation of the phenethylamine. The resulting N-acyl derivative could then undergo an intramolecular cyclization.

One potential cyclization strategy is the Bischler-Napieralski reaction, which typically yields dihydroisoquinolines from β-arylethylamides under acidic conditions using a dehydrating agent like phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA). wikipedia.orgorganic-chemistry.org The electron-donating methoxy (B1213986) group on the aromatic ring of the this compound derivative would facilitate this electrophilic aromatic substitution.

An alternative cyclization could be the Pictet-Spengler reaction, which condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or, in the case of tryptamine (B22526) derivatives, a tetrahydro-β-carboline. nih.govdepaul.edu For this to be applicable, the N-acyl group would need to be reduced or modified to an appropriate carbonyl-containing moiety to participate in the cyclization.

Achieving the final N-Acylindol-6-one structure from these cyclic intermediates would require further steps, such as oxidation and potential rearrangement, to form the indole (B1671886) core and introduce the ketone at the 6-position. This synthetic pathway remains a hypothetical construct based on established synthetic methodologies.

The direct synthesis of benzothiazole-based intermediates from this compound is not a straightforward, single-step transformation. The classical synthesis of a benzothiazole (B30560) core typically involves the condensation of a 2-aminothiophenol (B119425) with a carboxylic acid, aldehyde, or other carbonyl-containing compound. organic-chemistry.orgyoutube.com

To utilize this compound in the formation of a benzothiazole, a multi-step synthetic sequence would be necessary. One hypothetical route could involve the transformation of the phenethylamine into a derivative that contains the requisite functionalities for benzothiazole formation. For example, the aromatic ring of the phenethylamine could be functionalized to introduce an amino group and a thiol group ortho to each other. This would be a complex undertaking requiring several synthetic steps, including nitration, reduction, and introduction of the sulfur functionality.

A more plausible, albeit indirect, application would be to use the phenethylamine as a scaffold to build a more complex molecule that is then subjected to conditions known to form a benzothiazole ring. For instance, the amine functionality of this compound could be reacted to append a group that, upon further reaction, could cyclize with the aromatic ring to form a thiazole (B1198619) fused system, though this would not result in a traditional benzothiazole. The direct involvement of the phenethylamine backbone in the formation of the benzothiazole ring itself is synthetically challenging and not commonly reported.

Synthetic Challenges and Optimization Strategies for Substituted Phenethylamines

The synthesis of substituted phenethylamines, including this compound, is accompanied by several challenges that necessitate careful optimization of reaction conditions to ensure high yields and purity. azom.comnih.gov

A primary challenge lies in the control of regioselectivity during the synthesis of the substituted benzaldehyde (B42025) precursor. The introduction of multiple substituents onto the aromatic ring requires strategic planning to achieve the desired substitution pattern.

During the reduction of the nitroalkene precursor, a significant side reaction can be the formation of secondary amines through the reaction of the newly formed primary amine with the starting nitroalkene or the intermediate nitroalkane. orgsyn.org This can be mitigated by careful control of stoichiometry, reaction temperature, and the choice of reducing agent and catalyst. The use of ammonia in catalytic hydrogenation has been shown to reduce the formation of secondary amines. orgsyn.org

Another challenge is the potential for over-reduction or the reduction of other functional groups, such as the chloro group, depending on the chosen reducing agent and conditions. The stability of the desired product can also be a concern, as some phenethylamines are prone to degradation. nih.gov

Optimization strategies focus on several key areas:

Catalyst Selection: The choice of catalyst for the reduction step is critical. For example, in catalytic hydrogenation, Raney nickel, palladium on carbon, or platinum-based catalysts are commonly used. The activity and selectivity of the catalyst can be tuned to minimize side reactions. orgsyn.org

Reaction Conditions: Temperature, pressure, and solvent all play a crucial role. Lower temperatures can often improve selectivity, while the choice of solvent can affect the solubility of reactants and the reaction rate. azom.com

Purification: The final product often requires purification to remove unreacted starting materials, byproducts, and catalyst residues. Techniques such as distillation under reduced pressure or crystallization are commonly employed to obtain the phenethylamine in high purity. orgsyn.org

The table below outlines some common challenges and corresponding optimization strategies in the synthesis of substituted phenethylamines.

| Challenge | Description | Optimization Strategy |

|---|---|---|

| Regioselectivity | Achieving the correct substitution pattern on the phenyl ring. | Strategic planning of the synthetic route, using directing groups. |

| Secondary Amine Formation | Byproduct formation during the reduction of the nitro group. orgsyn.org | Use of ammonia in the reaction mixture, careful control of stoichiometry. orgsyn.org |

| Over-reduction | Unwanted reduction of other functional groups. | Selection of a milder reducing agent, optimization of reaction conditions (temperature, pressure). |

| Product Purity | Removal of byproducts and unreacted materials. azom.com | Purification by distillation, crystallization, or chromatography. orgsyn.org |

Chemical Reactivity and Derivatization Studies of 3 Chloro 4 Methoxyphenethylamine

Investigation of Functional Group Reactivity

The reactivity of 3-Chloro-4-methoxyphenethylamine is dictated by the electronic properties of its substituents. The methoxy (B1213986) group (-OCH₃) is an electron-donating group, which activates the aromatic ring towards electrophilic substitution. Conversely, the chlorine atom (-Cl) is an electron-withdrawing group, which deactivates the ring. The primary amine (-NH₂) at the end of the ethyl chain is a key site of nucleophilic and basic activity.

The nucleophilicity of the primary amine in phenethylamines is a critical factor in many of their characteristic reactions. In the case of this compound, the presence of the chlorine atom on the aromatic ring has an electronic influence that can affect the reactivity of the distal amine group. Electron-withdrawing groups like chlorine can decrease the electron density of the aromatic ring, which in turn can have a modest, long-range effect on the basicity and nucleophilicity of the side-chain amine.

The primary amine of this compound is a versatile functional group capable of undergoing a wide array of chemical transformations. As a nucleophile, it can react with various electrophiles. Common reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. For instance, reaction with benzoyl chloride would yield N-benzoyl-3-chloro-4-methoxyphenethylamine.

Alkylation: Reaction with alkyl halides to produce secondary and tertiary amines.

Schiff Base Formation: Condensation with aldehydes or ketones to form imines (Schiff bases). This reaction is the initial step in the Pictet-Spengler synthesis of tetrahydroisoquinolines. nih.govdepaul.edu

Amide Coupling: In the presence of coupling reagents, the amine can be coupled with carboxylic acids to form amides. A study detailed the reaction of 3,5-diiodosalicylic acid with an aminoether using phosphorus trichloride (B1173362) to form the corresponding salicylanilide (B1680751) in high yield. nih.gov

These reactions are fundamental in synthetic organic chemistry for building more complex molecules from the this compound scaffold.

Cyclization Reactions Leading to Heterocyclic Derivatives

One of the most significant applications of phenethylamines in organic synthesis is their use as precursors for heterocyclic compounds, particularly isoquinoline (B145761) alkaloids. mdpi.com this compound is a valuable starting material for creating substituted tetrahydroisoquinolines, which are core structures in many biologically active compounds. mdpi.com

The Pictet-Spengler reaction is a cornerstone of isoquinoline synthesis. nih.govmdpi.com This reaction involves the condensation of a β-arylethylamine, such as this compound, with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution (cyclization) to yield a tetrahydroisoquinoline. depaul.edu

The mechanism begins with the formation of a Schiff base (iminium ion) intermediate, which is then attacked by the electron-rich aromatic ring. nih.govdepaul.edu The presence of the activating methoxy group on the ring of this compound facilitates this cyclization. The reaction generally requires acidic conditions to promote the formation of the reactive iminium electrophile. depaul.edu The specific isomer formed depends on the position of cyclization relative to the existing substituents.

Table 1: Example of Pictet-Spengler Reaction Conditions

| Reactants | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| N-allyl-l-tryptophan methylester + Aldehyde | Acetic Acid (HOAc), CH₂Cl₂ | 1,3-trans-1,2,3,4-tetrahydro-β-carboline | 79% (main product) | mdpi.com |

| Tryptamine (B22526) + Benzaldehyde (B42025) | Aprotic, non-acidic media | Tetrahydro-β-carboline | Higher than in aqueous acid | depaul.edu |

This table illustrates general conditions for the Pictet-Spengler reaction, which are applicable to substrates like this compound.

Tetrahydroprotoberberines are a class of isoquinoline alkaloids with a more complex tetracyclic ring system. Their synthesis can be achieved using a strategy that involves a Mannich-type cyclization. Typically, a substituted tetrahydroisoquinoline, which can be derived from a phenethylamine (B48288) like this compound via a Pictet-Spengler reaction, is reacted with a source of formaldehyde (B43269) (or another aldehyde).

In this sequence, the nitrogen of the tetrahydroisoquinoline ring and an activated position on a separate aromatic ring (often part of a benzyl (B1604629) group attached to the nitrogen) act as the nucleophiles in a reaction with formaldehyde. This forms a new six-membered ring, completing the tetracyclic core of the tetrahydroprotoberberine skeleton. The Pictet-Spengler reaction itself can be considered a special type of Mannich reaction. mdpi.com

Derivatization for Enhanced Research Utility

To facilitate research, particularly in analytical chemistry and pharmacology, this compound can be chemically modified or derivatized. Derivatization is often employed to improve the compound's properties for a specific analytical technique, such as enhancing its volatility for gas chromatography (GC) or its detectability for mass spectrometry (MS) or high-performance liquid chromatography (HPLC).

For example, the primary amine can be acylated to create a less polar and more volatile amide derivative suitable for GC-MS analysis. Furthermore, creating a library of derivatives by systematically altering substituents on the aromatic ring or the amine allows for the exploration of structure-activity relationships in pharmacological studies. nih.gov The synthesis of various 3-substituted 1,2,3,4-tetrahydroisoquinoline (B50084) analogues has been used to probe the active site of enzymes. nih.gov

Preparation of Amide-Linked and Urea-Linked Analogues

The synthesis of amide and urea (B33335) derivatives of this compound leverages the nucleophilic character of the primary amine group, which readily reacts with electrophilic reagents such as acyl chlorides and isocyanates.

The general reaction for the formation of an amide linkage involves the treatment of this compound with an acyl chloride. chemguide.co.ukdocbrown.info This nucleophilic addition-elimination reaction results in the formation of an N-substituted amide and hydrogen chloride. chemguide.co.uk The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. researchgate.net

Similarly, urea-linked analogues can be prepared through several synthetic routes. nih.gov A common method involves the reaction of this compound with an isocyanate. wikipedia.org This reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of the isocyanate group to form a stable urea derivative. wikipedia.orgnih.gov An alternative and safer approach to using hazardous phosgene (B1210022) or isocyanates is the use of phosgene equivalents like N,N'-Carbonyldiimidazole (CDI). nih.govresearchgate.net The amine first reacts with CDI to form an imidazolide (B1226674) intermediate, which then reacts with another amine to yield the unsymmetrical urea. researchgate.net

Table 1: Synthesis of Amide and Urea Analogues of this compound

| Derivative Type | Reactant 1 | Reactant 2 | General Reaction Scheme |

| Amide | This compound | Acyl Chloride (R-COCl) | CH₃O(Cl)C₆H₃CH₂CH₂NH₂ + R-COCl → CH₃O(Cl)C₆H₃CH₂CH₂NHCOR + HCl |

| Urea | This compound | Isocyanate (R-NCO) | CH₃O(Cl)C₆H₃CH₂CH₂NH₂ + R-NCO → CH₃O(Cl)C₆H₃CH₂CH₂NHCONHR |

Formation of Perfluoroacyl Derivatives for Analytical Characterization

For analytical purposes, particularly in gas chromatography-mass spectrometry (GC-MS), the derivatization of polar molecules like this compound is often necessary to improve their chromatographic behavior and mass spectral properties. prepchem.comchemrxiv.org Perfluoroacylation is a common derivatization technique used for phenethylamines. nih.govprepchem.com

This process involves the reaction of the primary amine group of this compound with a perfluoroacylating agent, such as trifluoroacetic anhydride (B1165640) (TFA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA). prepchem.commdpi.com The reaction leads to the formation of a stable, volatile, and electron-capturing perfluoroacyl derivative. prepchem.com These derivatives exhibit excellent resolution on common GC columns and produce characteristic fragment ions in their mass spectra, which aids in their specific identification and quantification. prepchem.com For instance, heptafluorobutyrylamide derivatives are known to provide more unique fragment ions compared to pentafluoropropionylamides, allowing for better molecular individualization among regioisomeric substances. prepchem.com

The derivatization procedure typically involves dissolving the analyte in a suitable solvent and adding the perfluoroacylating agent. The reaction is often carried out at an elevated temperature to ensure complete derivatization. mdpi.com The resulting perfluoroacyl derivative can then be directly analyzed by GC-MS. nih.gov

Table 2: Perfluoroacyl Derivatization of this compound for GC-MS Analysis

| Derivatizing Agent | Abbreviation | Derivative Formed | Purpose |

| Trifluoroacetic anhydride | TFA | N-(3-Chloro-4-methoxyphenethyl)trifluoroacetamide | Increases volatility and improves mass spectral fragmentation for GC-MS analysis. nih.govprepchem.com |

| Pentafluoropropionic anhydride | PFPA | N-(3-Chloro-4-methoxyphenethyl)pentafluoropropionamide | Enhances chromatographic resolution and provides characteristic mass spectral fragments. prepchem.commdpi.com |

| Heptafluorobutyric anhydride | HFBA | N-(3-Chloro-4-methoxyphenethyl)heptafluorobutyramide | Offers superior fragmentation for specific identification, especially among isomers. prepchem.commdpi.com |

Pharmacological Characterization and Biological Interactions in Research Models

Neurotransmitter System Interactions

The influence of phenethylamine (B48288) compounds on neurotransmitter systems is a significant area of research. These interactions are fundamental to understanding their biological effects.

Serotonergic and Dopaminergic Receptor Modulation

Research indicates that serotonin (B10506) (5-HT) plays a role in modulating dopamine (B1211576) (DA) neurons across major dopaminergic pathways through various 5-HT receptors. nih.gov Several receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT2A, 5-HT3, and 5-HT4, are known to facilitate the release of dopamine. nih.gov Conversely, the 5-HT2C receptor has an inhibitory effect on dopamine release. nih.gov The modulation of dopaminergic and serotonergic systems is a key area of investigation for understanding the mechanisms of action for various psychoactive compounds. nih.gov For instance, studies on related compounds like 3,4-methylenedioxymethamphetamine (MDMA) show that antagonists of the 5-HT2A receptor can block MDMA-induced dopamine efflux in the striatum. nih.gov

Influence on Neurotransmitter Release and Uptake Mechanisms

Studies on analogues of 3-Chloro-4-methoxyphenethylamine, such as p-chloroamphetamine, reveal potent effects on the release and uptake of monoamines. nih.gov For example, many of these analogues are effective releasers of non-vesicular serotonin. nih.gov The interaction with neurotransmitter transporters is a critical aspect of their mechanism. For instance, research on p-methoxyamphetamine (PMA) demonstrated that it is a more potent inhibitor of serotonin clearance in the hippocampus compared to MDMA. nih.gov This inhibition is mediated by the serotonin transporter (SERT). nih.gov Furthermore, the release of neurotransmitters can be influenced by various factors and can be specific to certain brain regions. nih.gov

Receptor Binding Affinity and Selectivity Profiling

The specificity of a compound for different receptors determines its pharmacological profile. Detailed binding assays are used to characterize these interactions.

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

Trace Amine-Associated Receptor 1 (TAAR1) is a receptor that is activated by trace amines and has been shown to modulate the monoaminergic system. nih.gov Phenethylamines, as a class, are known to bind to TAAR1. frontiersin.org Research has shown that TAAR1 agonists can regulate dopamine and glutamate (B1630785) activity, which is relevant for the study of various neurological conditions. nih.gov Specifically, TAAR1 agonism can modulate hyperactivity in the midbrain dopaminergic system. nih.gov While TAAR1 does not appear to have agonist-independent activity in the dopaminergic neurotransmission of the striatum, its activation by agonists can influence dopamine release. mdpi.com

Kappa Opioid Receptor Ligand Investigations

The kappa opioid receptor (KOR) is involved in a wide range of physiological and neuropsychiatric processes. nih.gov Ligands for the KOR can act as agonists, partial agonists, biased agonists, or antagonists, each producing different physiological responses. nih.govnih.gov The development of selective KOR ligands is an active area of research. Diphenethylamines represent a class of structurally distinct and selective KOR ligands. nih.gov The modulation of KOR signaling is being explored for its therapeutic potential in various conditions. nih.govnih.gov

Analysis of Interactions with 5-Hydroxytryptamine (5-HT) Receptor Subtypes (e.g., 5-HT2A)

The 5-HT2A receptor is a key target for many phenethylamine compounds. Binding affinity studies have shown that phenethylamine derivatives can bind with moderate to high affinity to the 5-HT2A receptor. frontiersin.org The structure of the phenethylamine, including substitutions on the phenyl ring, influences this binding affinity. For example, halogen groups at the para position of the phenyl ring can maintain or increase affinity for the 5-HT2A receptor. biomolther.org Activation of the 5-HT2A receptor can stimulate the release of various hormones and activate specific neurons in the hypothalamus. nih.gov The role of the 5-HT2A receptor is also implicated in the effects of compounds like MDMA. nih.gov

Interactive Data Table: Receptor Binding Affinities of Related Phenethylamine Derivatives

| Compound/Class | Receptor | Binding Affinity (Ki, nM) | Receptor Activity |

| Phenethylamine Derivatives | 5-HT2A | 8–1700 frontiersin.org | Partial Agonists frontiersin.org |

| Phenethylamine Derivatives | TAAR1 | 21–3300 frontiersin.org | Agonists |

| Amphetamine Derivatives | 5-HT2A | 61–4400 frontiersin.org | Partial to Full Agonists frontiersin.org |

| Amphetamine Derivatives | TAAR1 | 630–3100 frontiersin.org | Agonists |

Alpha-Adrenergic Receptor Interactions

Limited research is available regarding the specific interactions of this compound with alpha-adrenergic receptors. Studies on structurally related phenethylamines have shown varied affinities for these receptors. For instance, certain 4-alkoxy-substituted 2,5-dimethoxyphenethylamines and their amphetamine counterparts have been investigated for their binding to α2A-adrenergic receptors. However, for a class of compounds referred to as "3C-O derivatives," which would include this compound, no significant binding to the α2A receptor was observed within the tested concentrations. This suggests that this compound itself may have a low affinity for the α2A-adrenergic receptor. Further research is required to determine its binding profile across the full spectrum of alpha-adrenergic receptor subtypes.

Adenosine (B11128) Receptor Binding

Currently, there is a lack of specific data in published scientific literature detailing the interaction of this compound with adenosine receptors. While the adenosinergic system is a critical modulator of various physiological processes, and other psychoactive compounds have been shown to interact with these receptors, the binding affinity and functional activity of this compound at A1, A2A, A2B, and A3 adenosine receptors have not been reported.

Mechanisms of Action at Cellular and Subcellular Levels

Modulation of Phospholipase C and Phosphatidylinositol-Calcium Second Messenger Systems

The direct effects of this compound on the phospholipase C (PLC) and phosphatidylinositol-calcium second messenger systems have not been explicitly studied. However, it is known that alpha-1 adrenergic receptors are coupled to Gq/11 proteins, which activate PLC, leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium. Given the current lack of evidence for a direct interaction of this compound with alpha-1 adrenergic receptors, it is not possible to conclude that it modulates this specific signaling pathway.

Enzymatic Metabolism Studies (e.g., Monoamine Oxidase, Dopamine β-Hydroxylase)

The enzymatic metabolism of this compound has not been specifically detailed in the available literature. However, studies on analogous compounds provide some insight into its likely metabolic fate.

Research on 4-methoxyphenethylamine (B56431) and its N-methylated homologs has shown that these compounds inhibit the monoamine oxidase (MAO) catalyzed deamination of both tyramine (B21549) and tryptamine (B22526). nih.gov Similarly, the cactus alkaloid 3,4-dimethoxyphenethylamine (B193588) and its N-methylated derivatives also inhibit the deamination of tyramine and tryptamine by rat brain monoamine oxidase. nih.gov In contrast, the β-hydroxylated derivatives of 3,4-dimethoxyphenethylamine did not show this inhibitory action. nih.gov This suggests that this compound, which lacks a β-hydroxyl group, may act as a substrate and/or inhibitor of MAO.

The interaction of this compound with dopamine β-hydroxylase (DBH) has not been directly investigated. However, studies on other β-substituted phenethylamines have explored their relationship with DBH, indicating that the substitution pattern on the phenethylamine backbone is a critical determinant of interaction with this enzyme. nih.gov

| Compound | Effect on Monoamine Oxidase (MAO) | Reference |

| 4-methoxyphenethylamine and its N-methylated homologs | Inhibits deamination of tyramine and tryptamine | nih.gov |

| 3,4-dimethoxyphenethylamine and its N-methylated homologs | Inhibits deamination of tyramine and tryptamine | nih.gov |

| β-hydroxylated derivatives of 3,4-dimethoxyphenethylamine | No inhibition of MAO action on tyramine and tryptamine | nih.gov |

Preliminary Evidence of Covalent Transamidation to Glial Proteins

Recent preliminary research provides evidence for a novel mechanism of action for psychedelic phenethylamines, which may be relevant to this compound. nih.govnih.gov This research suggests that phenethylamines can undergo covalent modification of proteins through a process called transglutaminase-mediated transamidation, where the amine terminus of the phenethylamine is attached to glutamine residues on substrate proteins. nih.govnih.gov

Using a propargylated analogue of mescaline as a model compound in a primary human astrocyte cell culture, researchers have identified that a diverse array of glial proteins may be targets for this "phenethylaminylation." nih.govnih.gov This post-translational modification is hypothesized to contribute to the long-term changes in cellular function and neurobehavioral effects observed with some psychedelics. nih.govnih.gov While this has not been demonstrated with this compound specifically, the findings suggest a potential, yet unproven, mechanism of action for this class of compounds. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Specific structure-activity relationship (SAR) studies focusing on a series of this compound analogues are not available in the current body of scientific literature. However, broader SAR studies on phenethylamine derivatives have established key principles that are likely applicable.

For phenethylamines, substitutions on the phenyl ring and the ethylamine (B1201723) side chain significantly influence their pharmacological properties, including their affinity and selectivity for various receptors and transporters. For instance, in a series of phenethylamine derivatives, the presence of alkyl or halogen groups at the para position of the phenyl ring generally maintained or enhanced affinity for the 5-HT2A receptor. biomolther.org The nature of the substituent at the 4-position of the phenyl ring, which is a methoxy (B1213986) group in the case of this compound, is a known determinant of pharmacological activity in many phenethylamine series.

Impact of Halogenation (e.g., Chlorine, Bromine, Iodine) and Alkoxy Substitutions on Biological Activity

The addition of halogen atoms and alkoxy groups to the phenethylamine phenyl ring is a critical strategy for modulating biological activity. Halogenation, the process of introducing atoms like chlorine or bromine, is a recognized tool for drug optimization, as the presence of these atoms can enhance various biological activities. researchgate.net The most frequently utilized halogen in the creation of secondary halometabolites is chlorine. researchgate.net

Structure-activity relationship (SAR) studies on phenethylamine derivatives have provided insight into the effects of these substitutions. For instance, research on binding affinity for the 5-HT₂ₐ receptor shows that substitutions on the phenyl ring significantly influence receptor interaction. The presence of any substituent, whether electron-donating (like -CH₃, -OH, and -OMe) or electron-withdrawing (-Cl and -Br), has been shown to positively influence binding affinity for the 5-HT₂ₐ receptor. nih.gov Specifically, alkyl or halogen groups at the para position of the phenyl ring attached to the β-carbon have demonstrated positive effects on binding affinity. nih.gov In contrast, some studies on phenethylamine derivatives targeting the dopamine transporter (DAT) have observed that compounds with a methoxy group at the aromatic position exhibited very weak or no inhibitory activity on dopamine reuptake. biomolther.org

Table 1: Effect of Phenyl Ring Substitutions on Phenethylamine Activity

| Substitution Type | Example Group | General Effect on 5-HT₂ₐ Receptor Affinity | Reference |

|---|---|---|---|

| Halogenation (Electron-withdrawing) | -Cl, -Br | Positive influence on binding affinity. | nih.gov |

| Alkoxy (Electron-donating) | -OMe (Methoxy) | Positive influence on binding affinity. | nih.gov |

| Alkyl (Electron-donating) | -CH₃ (Methyl) | Positive influence on binding affinity. | nih.gov |

Influence of N-Substitution and α-Methyl Groups on Receptor Affinity and Efficacy

Modifications to the ethylamine side chain, including N-substitution (adding groups to the nitrogen atom) and α-methylation (adding a methyl group to the alpha carbon), are fundamental in determining a compound's pharmacological properties. The addition of an α-methyl group can impact the molecule's conformational flexibility and its metabolic profile. researchgate.net

Regarding N-substitution, the size and characteristics of the alkyl groups on the nitrogen atom play a crucial role. Studies on tryptamine derivatives, which share the ethylamine side chain with phenethylamines, have shown that less bulky alkyl groups at the nitrogen generally lead to more favorable binding affinity for the 5-HT₂ₐ receptor. nih.gov Conversely, the presence of allyl groups attached to the nitrogen atom has been shown to exert strong inhibitory effects on affinity. nih.gov In studies of compounds targeting the dopamine transporter, it was found that those with longer alkyl groups at the alkylamine position showed stronger inhibitory activities. biomolther.org

Table 2: Impact of Side-Chain Modifications on Biological Activity

| Modification | Observation | Target/Context | Reference |

|---|---|---|---|

| α-Methylation | Alters conformational flexibility and metabolic profile. | Phenethylamine Hallucinogens | researchgate.net |

| N-Substitution (Less Bulky Alkyl) | More favorable influence on affinity. | 5-HT₂ₐ Receptor | nih.gov |

| N-Substitution (Allyl Groups) | Strong inhibitory effects on affinity. | 5-HT₂ₐ Receptor | nih.gov |

| N-Substitution (Longer Alkyl Chains) | Stronger inhibitory activity. | Dopamine Transporter | biomolther.org |

Conformational Analysis and Receptor Binding Modes

The three-dimensional shape, or conformation, of a molecule is paramount for its interaction with a biological receptor. Conformational changes in signaling proteins are known to regulate their interactions with binding partners. nih.gov For a ligand to bind effectively, it must adopt a specific orientation that is complementary to the receptor's binding site. Upon binding to a receptor, a signaling protein can undergo significant conformational shifts. nih.gov

Computational docking simulations are a key tool for predicting the binding poses of ligands. Such studies have been performed on phenethylamine derivatives to understand how they fit into the binding sites of transporters like the human dopamine transporter (hDAT). biomolther.org These simulations can predict the stability of different isomers (e.g., (R)- vs. (S)-forms) within the binding pocket and identify key interactions, such as hydrogen bonds between the ligand's amine group and amino acid residues in the receptor. biomolther.org For example, docking studies might show a ligand's amine group forming hydrogen bonds with specific residues like Asp79 and Phe320 in the hDAT. biomolther.org This type of analysis helps to rationalize the observed structure-activity relationships and guide the design of new, more potent, or selective compounds.

Phenotypic Screening and Biological Target Identification Methodologies

Discovering the biological effects and mechanisms of action of novel compounds often involves a strategy known as phenotypic screening. technologynetworks.com This approach is particularly valuable for identifying first-in-class drugs because it allows for the discovery of unexpected mechanisms of action. technologynetworks.com

Once a "hit" compound is identified through a phenotypic screen, the next critical step is target identification, also known as target deconvolution. sciltp.com This process aims to uncover the specific molecular target(s) with which the compound interacts to produce its observed effect. sciltp.com Understanding the mechanism of action is crucial for further drug development. sciltp.com Modern methods for target identification have been enhanced by advancements in high-content imaging, artificial intelligence-powered data analysis, and the use of more physiologically relevant models like 3D organoids. technologynetworks.com Another advanced technique is molecular networking, which uses high-resolution mass spectrometry to organize spectral data and identify structural relationships between compounds without needing a pre-existing spectral library. wisc.edu This approach is valuable for the untargeted screening of novel psychoactive substances. wisc.edu

Toxicological Assessments in Preclinical Research Models

In Vitro Cellular Cytotoxicity Profiling

There are no available research articles or data sets that have evaluated the in vitro cellular cytotoxicity of 3-Chloro-4-methoxyphenethylamine.

No studies were found that investigated the cytotoxic effects of this compound on any tumor or cancer cell lines. Consequently, there is no data to present regarding its potential anti-cancer or cytotoxic properties against these cells.

No publications were identified that have assessed the impact of this compound on cell viability or its potential to induce cell lysis. Standard assays, such as those measuring the release of lactate (B86563) dehydrogenase (LDH), have not been reported for this specific compound. Lactate dehydrogenase is a cytosolic enzyme that, when released into the culture medium, can indicate compromised cell membrane integrity and cytotoxicity. nih.govcaymanchem.com However, no such measurements have been documented for this compound.

Neurotoxicity Studies in Monoaminergic Neuronal Cell Lines

There is a lack of research into the potential neurotoxic effects of this compound on specialized neuronal cells.

No studies have been published detailing the response of dopaminergic neuronal cells, such as the CATH.a cell line, to exposure to this compound. Therefore, its potential to induce neurotoxicity in this specific neuronal population remains unknown.

Similarly, there is no available data on the effects of this compound on serotonin-containing neuronal cells, like the B65 cell line. Its impact on serotonergic neurons has not been a subject of published research.

Investigation of Cellular Mechanisms of Toxicity

Due to the absence of primary toxicity data, there have been no investigations into the cellular mechanisms through which this compound might exert toxic effects. Research into pathways such as apoptosis, oxidative stress, or receptor-mediated toxicity has not been conducted for this compound.

Induction of Apoptotic Morphological Changes

Apoptosis, or programmed cell death, is a critical endpoint in toxicological assessments. It is characterized by distinct morphological changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. Studies on other phenethylamine (B48288) derivatives, such as MDMA, have shown the induction of apoptosis in various cell types. nih.govnih.gov

A thorough search of scientific databases for studies investigating the ability of this compound to induce apoptotic morphological changes in preclinical models yielded no specific results. Consequently, there is no available data to report on this toxicological endpoint for this particular compound.

Reactive Oxygen Species (ROS) Production and Mitochondrial Dysfunction

The generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction are common mechanisms of toxicity for numerous chemical compounds, leading to cellular damage and death. nih.govnih.gov The mitochondrion is a key target for many toxic substances, and its impairment can have severe consequences for cell viability. nih.gov For instance, research on the neurotoxin MPTP has demonstrated the role of ROS in its mechanism of toxicity. nih.gov Similarly, the mitochondrial toxicity of MDMA has been a subject of investigation. nih.govnih.gov

Despite the known importance of these mechanisms in the toxicology of related compounds, there are no published preclinical studies that have specifically investigated the impact of this compound on ROS production or mitochondrial function. Therefore, information regarding its potential to induce oxidative stress or mitochondrial damage is currently unavailable.

Comparative Toxicity Assessments of Substituted Phenethylamines

Comparative toxicity studies are valuable for understanding the structure-activity relationships within a class of compounds. Such studies can help to predict the potential toxicity of new or untested analogues based on the known toxicities of structurally related compounds. Research has been conducted on the comparative in vitro cytotoxicity of various substituted amphetamines, a subclass of phenethylamines. nih.gov

However, a review of the existing literature found no comparative toxicity assessments that specifically include this compound. While studies on other substituted phenethylamines exist, the absence of data for this particular compound prevents any direct comparison of its toxicological profile with that of other members of this chemical class.

Analytical Chemistry Methodologies for Research and Characterization

Chromatographic Separation Techniques

Chromatography is a fundamental step in the analytical workflow, designed to separate the target analyte from other compounds within a complex mixture. The choice between gas and liquid chromatography depends on the analyte's properties and the sample matrix.

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For phenethylamine (B48288) derivatives, which can be less volatile, chemical derivatization is often employed to enhance their chromatographic properties. nih.gov This process involves reacting the analyte with a derivatizing agent to form a more volatile and thermally stable product. nemi.govrsc.org

GC analysis is typically performed using open-tubular, capillary columns. nemi.gov A common stationary phase for the analysis of phenethylamine derivatives is a dimethylpolysiloxane phase. nih.gov The choice of derivatizing agent is crucial; perfluoroalkyl amides, for example, can produce derivatives with excellent chromatographic properties and generate unique mass spectral fragments, aiding in specific identification. nih.gov While GC-MS is a standard for many forensic applications, its effectiveness can be limited for labile compounds or for differentiating positional isomers. researchgate.netnih.gov

Table 1: Common Derivatizing Agents for GC Analysis of Amines

| Derivatizing Agent | Abbreviation | Comments |

|---|---|---|

| Pentafluoropropionic anhydride (B1165640) | PFPA | Often provides good volatility and sensitivity. rsc.org |

| Heptafluorobutyric anhydride | HFBA | Produces derivatives with good chromatographic properties and characteristic fragmentation. rsc.org |

| Trifluoroacetic anhydride | TFAA | A common agent for acylating amines to improve GC performance. rsc.org |

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), is highly suited for analyzing phenethylamine derivatives in complex biological and chemical matrices. nih.govnih.gov Compared to GC-MS, LC coupled with tandem mass spectrometry (LC-MS/MS) often provides superior sensitivity, selectivity, and adaptability for a broader range of compounds, including those that are not amenable to GC without derivatization. fda.gov.tw

Reversed-phase chromatography is the most common LC mode for this class of compounds. Analytes are separated on a nonpolar stationary phase, such as C18 or phenyl-hexyl, using a polar mobile phase. fda.gov.twnih.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as formic acid or ammonium (B1175870) acetate. nih.govfda.gov.twnih.gov These additives are critical for achieving good peak shape and for promoting efficient ionization in the mass spectrometer. The ability of LC to separate target analytes from complex matrix components is essential for unequivocal identification and quantification. researchgate.net

Table 2: Example LC Parameters for Phenethylamine Analysis

| Parameter | Description | Reference |

|---|---|---|

| Column | Phenomenex Kinetex® Phenyl-Hexyl (10 cm × 2.1 mm, 1.7 µm) | fda.gov.tw |

| Mobile Phase A | 0.1% formic acid in water with 5 mM ammonium acetate | fda.gov.tw |

| Mobile Phase B | 0.1% formic acid in methanol | fda.gov.tw |

| Flow Rate | 0.3 mL/min | fda.gov.tw |

| Column Temperature | 40 °C | fda.gov.tw |

| Detection | Tandem Mass Spectrometry (MS/MS) | fda.gov.tw |

Optimizing chromatographic parameters is essential for achieving reliable and reproducible results. Key parameters include the mobile phase composition, column temperature, and flow rate, all of which influence retention time, peak shape, and resolution. nih.govraco.cat For instance, in LC, adjusting the gradient elution profile—the rate at which the organic solvent concentration changes—is critical for separating compounds with different polarities in a complex mixture. nih.gov

In GC, retention indices (RI) are used to standardize retention times, making them less dependent on minor variations in chromatographic conditions. mdpi.comnist.gov The Kovats retention index system, which uses a series of n-alkanes as reference standards, is widely applied. nist.govpherobase.com By comparing the retention time of the analyte to that of the bracketing n-alkanes, a dimensionless RI value is calculated. This allows for more confident compound identification by comparing experimental values to those in established databases. mdpi.commendeley.com The differentiation of positional isomers, which can be challenging, is often aided by the use of retention indices. researchgate.net

Mass Spectrometric Detection and Structural Elucidation

Mass spectrometry (MS) is the definitive detection method for the analysis of 3-Chloro-4-methoxyphenethylamine, providing molecular weight information and structural details through fragmentation analysis.

Tandem mass spectrometry (MS/MS) is a highly sensitive and selective technique used for the quantification and confirmation of analytes in complex samples. nih.govnih.gov In a typical LC-MS/MS workflow, the analyte is first separated by LC and then ionized, usually by electrospray ionization (ESI). researchgate.net The protonated molecule ([M+H]⁺) is selected as the precursor ion in the first stage of the mass spectrometer. nih.gov This precursor ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are detected in the second stage of the mass spectrometer. nih.gov

This process, often performed in multiple reaction monitoring (MRM) mode, significantly enhances the signal-to-noise ratio by filtering out background interference. fda.gov.twnih.gov Phenethylamine derivatives exhibit characteristic fragmentation patterns. A common fragmentation pathway involves the neutral loss of ammonia (B1221849) (NH₃) from the protonated molecule. nih.govacs.org The presence of electron-donating groups on the phenyl ring can enhance fragmentation. nih.govacs.org The specific precursor-to-product ion transitions are unique to the analyte's structure, providing a high degree of confidence in its identification. nih.gov

High-resolution mass spectrometry (HRMS), using instruments such as time-of-flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements of both precursor and fragment ions. nih.gov The high resolving power allows for the differentiation of compounds with the same nominal mass but different elemental compositions (isobaric compounds), which is a significant advantage in complex matrix analysis. nih.govsciex.com

For this compound (C₉H₁₂ClNO), the theoretical monoisotopic mass of the free base is 185.0607 Da. HRMS can measure this mass with high accuracy (typically within 5 ppm), which allows for the unambiguous determination of its elemental formula. mdpi.com This capability is crucial for identifying unknown compounds and confirming the identity of known substances with a high degree of certainty. mdpi.comnih.gov HRMS can be used in full-scan mode to screen for a wide range of compounds or in combination with fragmentation techniques for detailed structural elucidation. nih.govmdpi.com

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Acetonitrile | ACN |

| Formic Acid | - |

| Ammonium Acetate | - |

| Methanol | - |

| Pentafluoropropionic anhydride | PFPA |

| Heptafluorobutyric anhydride | HFBA |

| Trifluoroacetic anhydride | TFAA |

| Acetic Anhydride | AA |

Spectroscopic Characterization Methods

Spectroscopic methods provide detailed information about the molecular structure and connectivity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.

¹H NMR: Proton NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the two methylene (B1212753) groups of the ethylamine (B1201723) side chain. The aromatic region would display a complex splitting pattern due to the substitution pattern. The methoxy protons would appear as a sharp singlet, typically around 3.8-3.9 ppm. The two methylene groups would appear as triplets, assuming free rotation, in the aliphatic region of the spectrum.

¹³C NMR: Carbon-13 NMR provides information on the different carbon environments in the molecule. The spectrum of this compound would show nine distinct signals corresponding to each unique carbon atom. The chemical shifts would be characteristic for aromatic carbons (110-160 ppm), the methoxy carbon (~56 ppm), and the aliphatic side-chain carbons.

While specific spectral data for this compound is not widely published, data from analogous compounds like 3,4-Dimethoxyphenethylamine (B193588) can be used to predict the expected chemical shifts. chemicalbook.comchemicalbook.com

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This table presents predicted NMR chemical shift ranges based on the analysis of structurally similar compounds. Actual experimental values may vary depending on the solvent and other experimental conditions.

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.8 - 7.2 | 112 - 130 |

| Aromatic C-Cl | N/A | 120 - 125 |

| Aromatic C-O | N/A | 148 - 155 |

| Aromatic C-C | N/A | 130 - 135 |

| Methoxy (OCH₃) | ~3.88 | ~56 |

| Methylene (Ar-CH₂) | 2.7 - 2.9 | 35 - 40 |

| Methylene (CH₂-N) | 2.9 - 3.1 | 40 - 45 |

X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can unambiguously establish the compound's constitution, configuration, and conformation in the solid state. For this compound, which is typically supplied as a hydrochloride salt, obtaining a suitable single crystal would allow for the determination of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding between the ammonium group and chloride ions. This method has been employed to unequivocally determine the stereochemistry of related bioactive molecules and to study the crystal packing of phenylethylamine derivatives. researchgate.netnih.gov

Differential Scanning Fluorimetry for Protein-Ligand Interaction Verification

Differential Scanning Fluorimetry (DSF), also known as a thermal shift assay, is a high-throughput method used to assess the stability of a protein and to screen for ligand binding. nih.govnih.gov The technique monitors the thermal unfolding of a protein in the presence of a fluorescent dye that binds to exposed hydrophobic regions of the unfolded protein. springernature.com Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tₘ). springernature.com DSF could be employed to investigate whether this compound interacts with a specific protein target. By measuring the change in Tₘ of the target protein upon addition of the compound, one can infer binding and even estimate the dissociation constant. nih.govharvard.edu This method is rapid, requires small amounts of protein, and is performed using a standard quantitative PCR instrument. nih.gov

Sample Preparation and Extraction Protocols for Biological and Research Matrices

The effective isolation of a target analyte from a complex matrix such as plasma, urine, or tissue homogenate is a critical step prior to analysis.

Acidic Solvent Extraction for Phenethylamine Derivatives

Phenethylamines are basic compounds due to the presence of the primary amino group. This property is exploited in liquid-liquid extraction (LLE) protocols. A common strategy for extracting phenethylamine derivatives from biological or research matrices involves pH manipulation. researchgate.net

The general procedure is as follows:

The aqueous sample (e.g., urine, plasma) is alkalinized to a pH significantly above the pKa of the amine group (typically pH > 10). This deprotonates the amine, rendering the compound neutral and more soluble in an organic solvent.

The alkalinized sample is then extracted with a water-immiscible organic solvent such as hexane, ethyl acetate, or dichloromethane. nih.govgoogle.com

The organic layer, now containing the neutral phenethylamine, is separated.

For further purification, the compound can be back-extracted from the organic phase into an acidic aqueous solution (e.g., dilute HCl). nih.govgoogle.com In the acidic solution, the amine becomes protonated (R-NH₃⁺), making it water-soluble and leaving non-basic impurities behind in the organic layer.

The final aqueous acidic solution can then be directly analyzed or the pH can be readjusted to be basic again for re-extraction into a clean organic solvent, which is then evaporated to concentrate the analyte before analysis by GC-MS or LC-MS. researchgate.net

This acid-base extraction is a classic and effective method for cleaning up and concentrating basic compounds like this compound from complex sample matrices.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic electronic properties and conformational landscape of 3-Chloro-4-methoxyphenethylamine.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and energetics of molecules. For compounds structurally related to this compound, DFT calculations, often using functionals like B3LYP and wB97XD with basis sets such as 6-31+G* or 6-311+G(2d,p), are standard for optimizing molecular geometry and predicting spectroscopic properties. dergipark.org.trnih.gov

Table 1: Representative DFT Calculation Parameters for Related Compounds

| Parameter | Typical Functional/Basis Set | Application |

|---|---|---|

| Geometry Optimization | B3LYP/6-311+G(2d,p) | Predicts the most stable 3D structure. dergipark.org.tr |

| Vibrational Frequencies | B3LYP/6-31G(d,p) | Correlates theoretical vibrations with experimental IR/Raman data. dergipark.org.tr |

Conformational analysis of phenethylamines is critical for understanding their interaction with receptors. Ab initio methods, which solve the Schrödinger equation without empirical parameters, provide highly accurate results for smaller molecules. For instance, ab initio calculations at the MP2 level can be used to study the effects of electron correlation on the potential energy surface and conformational geometries. researchgate.net These calculations reveal that dispersion forces can significantly influence molecular conformations. researchgate.net

For larger systems or initial explorations, semiempirical methods offer a computationally less expensive alternative. These methods are parameterized to reproduce experimental data and can provide valuable insights into the preferred conformations of the flexible ethylamine (B1201723) side chain of this compound. The orientation of this side chain relative to the phenyl ring is a key determinant of its biological activity.

The electronic landscape of this compound can be detailed through the analysis of charge delocalization and molecular orbitals. Natural Bond Orbital (NBO) analysis is a common technique used to study charge transfer, hyperconjugative, and conjugative interactions within a molecule. dergipark.org.tr This analysis provides a picture of the delocalization of electron density from filled Lewis-type orbitals to empty non-Lewis orbitals, which stabilizes the molecule.

The Frontier Molecular Orbitals (FMOs), specifically the HOMO and LUMO, are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The distribution of these orbitals on the this compound structure indicates the likely sites for electrophilic and nucleophilic attack. Furthermore, the Molecular Electrostatic Potential (MEP) surface visually represents the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for predicting intermolecular interactions. dergipark.org.tr

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations are used to explore the dynamic behavior of this compound and its interactions with biological macromolecules.

In a physiological environment, the amine group of this compound is expected to be protonated, forming a cation. The conformational preferences and stability of this cationic species are paramount for its interaction with receptor binding sites. Molecular dynamics (MD) simulations can be used to explore the conformational space of the protonated molecule in an aqueous environment. These simulations provide insights into the flexibility of the ethylamine side chain and the relative populations of different conformers over time. The stability of specific conformations is influenced by intramolecular hydrogen bonds and interactions with the solvent. The presence of the chloro and methoxy (B1213986) substituents on the phenyl ring also influences the torsional potentials of the side chain.

Given its structural similarity to dopamine (B1211576), this compound is a candidate for interaction with dopamine receptors. Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a receptor's binding site. researchgate.netugm.ac.id For the Dopamine D2 receptor (D2R), several crystal structures are available (e.g., PDB IDs: 3PBL, 6CM4) that serve as templates for these studies. researchgate.netnih.gov

Docking simulations of phenethylamine-like ligands into the D2R binding pocket typically show a crucial interaction: an ionic bond between the protonated nitrogen of the ligand and the highly conserved aspartic acid residue at position 114 (Asp3.32) in transmembrane helix 3. nih.gov This interaction is considered essential for the affinity of most D2R ligands. nih.gov Additional stabilizing interactions, such as hydrogen bonds, can be formed with serine residues (Ser193, Ser194, Ser197) in a microdomain within transmembrane helix 5. nih.gov The substituted phenyl ring of this compound would be positioned in a hydrophobic pocket formed by various receptor residues, with the chloro and methoxy groups influencing the precise orientation and binding affinity. researchgate.net

Table 2: Key Interacting Residues in Dopamine D2 Receptor Binding Pocket

| Residue | Location | Interaction Type | Significance |

|---|---|---|---|

| Aspartic Acid (Asp114) | Transmembrane Helix 3 | Ionic Bond | Primary anchor point for the protonated amine of the ligand. nih.gov |

| Serine (Ser193, Ser194, Ser197) | Transmembrane Helix 5 | Hydrogen Bond | Forms a "serine microdomain" that interacts with polar groups on the ligand. nih.gov |

Prediction of Binding Modes and Interaction Energetics

Understanding how a molecule like this compound interacts with biological targets, such as receptors and transporters in the central nervous system, is fundamental to elucidating its mechanism of action. Computational techniques like molecular docking and molecular dynamics simulations are employed to predict these interactions.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. These simulations can estimate the binding affinity, which is a measure of the strength of the interaction. For phenethylamine (B48288) derivatives, key targets often include serotonin (B10506) and dopamine receptors and transporters. biomolther.orgnih.gov For instance, studies on the dopamine transporter (DAT) have used computational modeling to understand how phenethylamine-like molecules bind. These models can reveal critical interactions, such as hydrogen bonds and aromatic stacking, that stabilize the ligand in the binding pocket. nih.govnih.gov Research on bivalent phenethylamines suggests the existence of multiple substrate-binding sites within a single transporter, a finding that could guide the design of novel inhibitors. nih.gov

The interaction energetics, calculated using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA), provide a quantitative estimate of the binding free energy. nih.gov These calculations break down the total binding energy into contributions from different types of forces (e.g., electrostatic, van der Waals), offering insight into the driving forces of the binding process. While specific docking studies on this compound are not extensively detailed in the available literature, the known structure-activity relationships of substituted phenethylamines suggest that the chloro and methoxy groups would play a significant role in defining its binding mode and energetics at various targets. biomolther.org Studies on similar compounds have shown that halogen substituents can positively influence binding affinity at certain receptors. biomolther.org

Table 1: Key Interaction Types in Ligand-Receptor Binding

| Interaction Type | Description | Potential Relevance for this compound |

|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. | The amine group and the methoxy group's oxygen atom can act as hydrogen bond acceptors or donors. |

| Aromatic (π-π) Stacking | A noncovalent interaction between aromatic rings. | The phenyl ring of the compound can interact with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in a receptor's binding site. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | The ethyl side chain and the phenyl ring contribute to the molecule's hydrophobicity, influencing its fit in nonpolar pockets of a receptor. |

| Halogen Bonding | A noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile (like a lone pair on oxygen or nitrogen). | The chlorine atom can form halogen bonds, which can be a crucial factor in binding affinity and selectivity. |

| Cation-π Interactions | A noncovalent interaction between a cation and the face of an electron-rich π system. | The protonated amine group (at physiological pH) can interact with aromatic residues in the binding site. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com

The development of a QSAR model involves calculating a set of molecular descriptors for a series of compounds with known activities and then using statistical methods, such as Multiple Linear Regression (MLR), to build a mathematical equation that relates the descriptors to the activity. nih.gov These models, once validated, can be used to predict the activity of new, unsynthesized compounds.

A critical outcome of QSAR studies is the identification of molecular descriptors that are most influential in determining the pharmacological effects of a compound. researchgate.netnih.govwiley.com These descriptors quantify various aspects of a molecule's physicochemical properties.

For phenethylamines, studies have highlighted the importance of several types of descriptors:

Topological Descriptors: These describe the connectivity of atoms in a molecule.